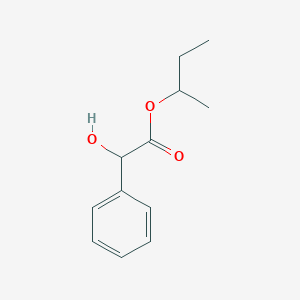

Butan-2-yl hydroxy(phenyl)acetate

Description

Butan-2-yl hydroxy(phenyl)acetate is an ester derivative of hydroxy(phenyl)acetic acid, where the hydroxyl group and phenyl substituent are attached to the acetate backbone, esterified with butan-2-ol. The compound’s structure suggests a balance between lipophilicity (due to the butan-2-yl group) and hydrogen-bonding capacity (from the hydroxyl group), making it a candidate for pharmaceutical intermediates or specialty chemical synthesis .

Properties

CAS No. |

6290-32-0 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

butan-2-yl 2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C12H16O3/c1-3-9(2)15-12(14)11(13)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3 |

InChI Key |

HFSGWDZFNVDYJK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butan-2-yl hydroxy(phenyl)acetate typically involves esterification reactions. One common method is the reaction between butan-2-ol and hydroxy(phenyl)acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

Butan-2-ol+Hydroxy(phenyl)acetic acidH2SO4Butan-2-yl hydroxy(phenyl)acetate+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as lipases, can also be employed to achieve high enantioselectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Butan-2-yl hydroxy(phenyl)acetate can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenolic compounds.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Phenolic compounds.

Reduction: Alcohols.

Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Butan-2-yl hydroxy(phenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s ester group makes it a potential candidate for studying ester hydrolysis by enzymes.

Medicine: It can be explored for its potential therapeutic properties, particularly in drug design and development.

Industry: The compound is used in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of butan-2-yl hydroxy(phenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid. This hydrolysis can be catalyzed by esterases, which are enzymes that break down esters. The phenyl ring can also participate in aromatic interactions with other molecules, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

- Structure : Ethyl ester of 2-phenylacetoacetic acid (α-acetylbenzeneacetic acid).

- Molecular Weight : 206.2 g/mol .

- Applications : Precursor for phenylacetone, a key intermediate in amphetamine synthesis .

- Key Differences : Lacks a hydroxyl group, making it less polar than Butan-2-yl hydroxy(phenyl)acetate. The ethyl ester group confers lower steric hindrance compared to butan-2-yl.

Methyl 2-Phenylacetoacetate (CAS 16648-44-5)

- Structure : Methyl ester analog of ethyl 2-phenylacetoacetate.

- Molecular Weight : 192.2 g/mol .

- Applications : Similar to ethyl derivative but with enhanced volatility due to smaller alkyl chain.

- Key Differences : Shorter ester chain reduces lipophilicity compared to butan-2-yl derivatives.

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

- Structure : Contains two phenyl groups and a hydroxyl on the acetate backbone.

- Molecular Weight : 258.27 g/mol .

- Key Differences: Additional phenyl group increases steric bulk and alters electronic properties compared to the mono-phenyl target compound.

Butan-2-yl 2-(2,4,5-Trichlorophenoxy)acetate (CAS 61792-07-2)

- Structure: Butan-2-yl ester of a trichlorophenoxy-substituted acetic acid.

- Molecular Weight : 311.59 g/mol .

- Applications: Likely used as a herbicide or pesticide due to phenoxyacetic acid backbone.

- Key Differences: Chlorinated phenoxy group introduces significant electronegativity and toxicity, unlike the hydroxyl-phenyl group in the target compound.

(R)-(-)-2-Methoxy-2-phenylacetic Acid

- Structure : Methoxy and phenyl substituents on the acetate backbone.

- Molecular Weight : 166.17 g/mol .

- Applications : Chiral building block in asymmetric synthesis.

- Key Differences : Methoxy group provides different electronic effects compared to hydroxyl, altering reactivity in nucleophilic or catalytic processes.

Comparative Data Table

*Theoretical values based on structural analogs.

Research Findings and Functional Insights

- Reactivity: The hydroxyl group in this compound may enhance hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs like ethyl 2-phenylacetoacetate .

- Synthetic Routes : Likely synthesized via esterification of hydroxy(phenyl)acetic acid with butan-2-ol under acid catalysis, similar to methods for butyl 2-oxo-2-phenylacetate .

- Stability : Butan-2-yl esters (e.g., ) exhibit moderate stability, with storage recommendations at -20°C for long-term preservation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.